Benzamide, N-acetyl-4-methoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-acetyl-4-methoxy- can be achieved through the direct condensation of 4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-acetyl-4-methoxy- may involve the use of more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Ultrasonic irradiation and the use of Lewis acidic ionic liquids immobilized on diatomite earth have been explored to improve the efficiency of the condensation reaction .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-acetyl-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, N-acetyl-4-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may inhibit the activation of nuclear factor kappa B (NF-κB) and induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)benzamide
- N-(2-hydroxy-4-nitrophenyl)benzamide
- N-(4-methoxyphenyl)acetamide
Comparison: Benzamide, N-acetyl-4-methoxy- is unique due to the presence of both an acetyl and a methoxy group, which confer specific chemical and biological properties. Compared to other benzamides, it exhibits enhanced antioxidant and antibacterial activities . The presence of the methoxy group also influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
73894-89-0 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-acetyl-4-methoxybenzamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-10(13)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,11,12,13) |
InChI Key |
ZFMZWNDGGFAROF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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